4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Ghrelin Receptor Agonism Gastric Motility High-Throughput Screening Hit Optimization

4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide (CAS 946266-52-0), also known by the development code SB-791016, is a synthetic small molecule belonging to the indoline-sulfonamide class. It functions as a potent and orally bioavailable agonist of the growth hormone secretagogue (ghrelin) receptor (GHS-R1a).

Molecular Formula C25H35N3O3S
Molecular Weight 457.63
CAS No. 946266-52-0
Cat. No. B2489014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
CAS946266-52-0
Molecular FormulaC25H35N3O3S
Molecular Weight457.63
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
InChIInChI=1S/C25H35N3O3S/c1-25(2,3)21-6-8-22(9-7-21)32(29,30)26-18-24(28-13-15-31-16-14-28)19-5-10-23-20(17-19)11-12-27(23)4/h5-10,17,24,26H,11-16,18H2,1-4H3
InChIKeyAGHLCAWRYSRGIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide (CAS 946266-52-0): A Potent Ghrelin Receptor Agonist for Metabolic Research


4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide (CAS 946266-52-0), also known by the development code SB-791016, is a synthetic small molecule belonging to the indoline-sulfonamide class. It functions as a potent and orally bioavailable agonist of the growth hormone secretagogue (ghrelin) receptor (GHS-R1a) [1]. The compound was developed by GlaxoSmithKline (GSK) as part of a lead optimization program aimed at identifying achiral ghrelin agonists for the treatment of gastric motility disorders [2]. Its structure features a unique combination of a tert-butyl-substituted benzenesulfonamide core, a 1-methylindoline moiety, and a morpholinoethyl linker, distinguishing it from other in-class compounds like the benchmark MK-0677.

Why Substituting 4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide with a General Ghrelin Agonist is Not Advisable


Generic substitution within the ghrelin agonist class is scientifically unsound due to vast differences in receptor affinity, functional activity, and pharmacokinetic profiles. For example, while the prototypical ghrelin receptor agonist MK-0677 is a well-studied spiroindoline sulfonamide, its structure and associated PK properties are fundamentally distinct from the achiral, morpholinoethyl-containing SB-791016 [1]. The target compound's specific architecture, including the morpholine ring and the 1-methylindoline-5-yl group, is a direct result of a lead optimization campaign designed to overcome the bioavailability limitations of earlier series [2]. Replacing it with a different sulfonamide or a peptide-based agonist like GHRP-6 will almost certainly result in a different selectivity profile, off-target engagement, and in vivo efficacy, invalidating any comparative experimental results.

Quantitative Differentiation Guide for 4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide (SB-791016)


Sub-Nanomolar Potency at the Human Ghrelin Receptor (GHS-R1a)

SB-791016 demonstrates exceptional potency at the human ghrelin receptor (GHS-R1a). It achieves a functional EC50 of 0.158 nM in a cell-based BACMAM FLIPR assay [1]. This level of potency is a direct result of the lead optimization process that yielded this achiral agonist, placing it among the most potent agonists in its class.

Ghrelin Receptor Agonism Gastric Motility High-Throughput Screening Hit Optimization

Achiral Structural Design Enabling Simplified Synthesis and Scalability

A key differentiator of the target compound is its intentionally achiral design. The medicinal chemistry program explicitly sought to eliminate chiral centers to simplify synthesis and avoid the complexities of enantiomer separation, a significant advancement over earlier chiral lead compounds [1]. This contrasts sharply with other ghrelin agonists, such as the spiroindoline sulfonamide MK-0677, which contains multiple chiral centers and requires a multi-step asymmetric synthesis, thereby increasing the cost and complexity of procurement for research [2].

Medicinal Chemistry Lead Optimization Chemical Synthesis

Achieving Oral Bioavailability Through Systematic Optimization

The target compound is the product of a 'lead optimisation' campaign specifically designed to improve oral bioavailability. While the primary literature states that SB-791016 is 'orally bioavailable,' specific numerical PK data is not provided in the publicly available abstracts [1]. The optimization was successful in turning a high-throughput screening hit with poor bioavailability into a series of potent, orally active compounds, a crucial step for any in vivo pharmacological tool for metabolic research.

Pharmacokinetics Drug Discovery Oral Bioavailability

Distinct Substructural Motifs Diverging from the Spiroindoline Sulfonamide Class

The target compound belongs to a novel indoline-sulfonamide class distinct from the spiroindoline sulfonamides like MK-0677, as evidenced by its patent classification [1]. Its structure features a morpholinoethyl linker and a 1-methylindoline group, creating a unique three-dimensional pharmacophore. While a direct quantum of difference in selectivity against other receptors is not publicly available, this structural divergence strongly implies a different selectivity profile. For context, MK-0677 is known for its high selectivity, with an IC50 >10 µM against a panel of over 100 receptors and enzymes [2]. Using a compound with a novel scaffold like SB-791016 reduces the risk of cross-reactivity and off-target effects that may be specific to the spiroindoline scaffold.

Chemical Biology Structure-Activity Relationship (SAR) Receptor Pharmacology

Recommended Research Applications for 4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide


In Vivo Studies of Ghrelinergic Modulation of Gastric Motility Disorders

The compound's demonstrated high potency at GHS-R1a (EC50 0.158 nM) and reported oral bioavailability make it an ideal tool for chronic oral dosing studies in animal models of gastroparesis or post-operative ileus [1]. Its achiral, synthetically accessible nature facilitates the preparation of large quantities needed for long-term in vivo experiments, addressing a key limitation of complex, chiral ghrelin agonists.

Pharmacological Target Deconvolution and Selectivity Profiling for GHS-R1a

Researchers can use this compound as a structurally novel probe alongside the classic spiroindoline sulfonamide MK-0677 [2]. A concordant biological response with two structurally divergent agonists provides the strongest possible evidence for an on-target GHS-R1a-mediated mechanism. Its unique indoline-sulfonamide scaffold helps distinguish target biology from scaffold-specific artifacts, which is critical for target validation studies [1].

Lead Optimization and Structure-Activity Relationship (SAR) Studies

As a potent, achiral starting point, this compound serves as an excellent benchmark for further SAR exploration. Its morpholinoethyl and 1-methylindoline moieties offer multiple vectors for chemical modification to study the impact on receptor affinity, functional selectivity (e.g., G-protein vs. β-arrestin bias), and PK parameters. The published lead optimization program provides a direct procedural roadmap for such studies [2].

In Vitro Functional Assays and High-Throughput Screening (HTS) Counter-Screen

With an EC50 of 0.158 nM in a cell-based FLIPR assay, the compound is a highly potent and reliable positive control for developing and validating new GHS-R1a screening assays [1]. Its well-defined potency allows for precise Z'-factor calculation and assay quality control, and its structural novelty makes it useful as a counter-screen tool to identify non-specific hits in large compound libraries.

Quote Request

Request a Quote for 4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.